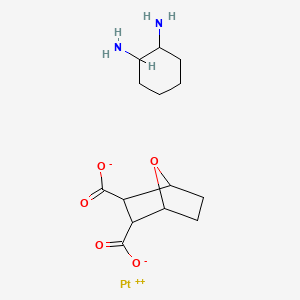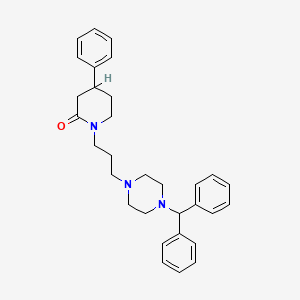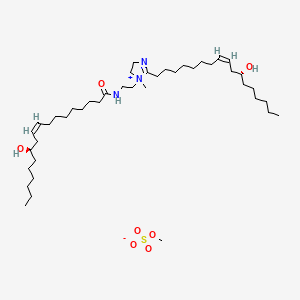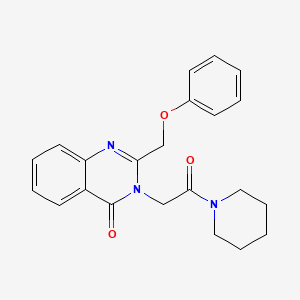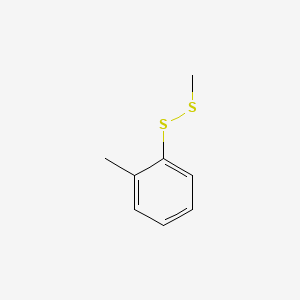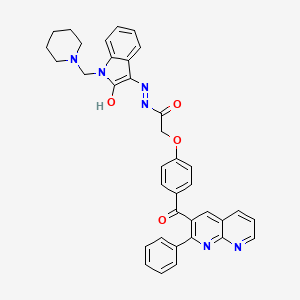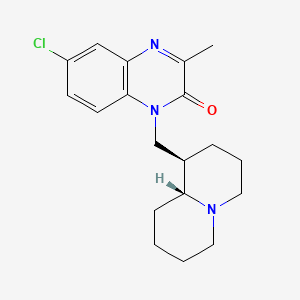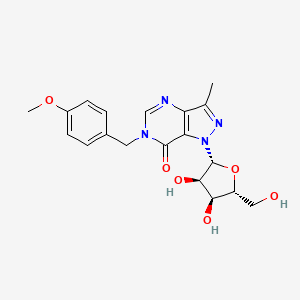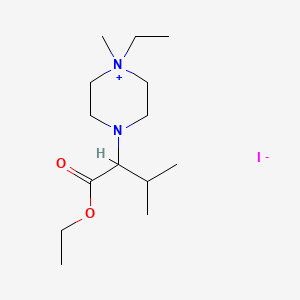
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester is a complex organic compound with a unique structure that combines a piperazinium core with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester typically involves multiple steps, starting with the preparation of the piperazinium core. The process may include:
Formation of the Piperazinium Core: This step involves the reaction of ethylamine with methylamine in the presence of a suitable catalyst to form the piperazinium ring.
Introduction of the Carboxy Group: The carboxy group is introduced through a carboxylation reaction, where a carboxylating agent such as carbon dioxide is used.
Esterification: The final step involves the esterification of the carboxy group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
Valsartan: A compound with a similar piperazinium core, used as an angiotensin receptor blocker.
Tetrazole Derivatives: Compounds with similar functional groups, used in various pharmaceutical applications.
Uniqueness
4-(1-Carboxy-2-methylpropyl)-1-ethyl-1-methylpiperazinium iodide ethyl ester is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.
属性
CAS 编号 |
109101-49-7 |
|---|---|
分子式 |
C14H29IN2O2 |
分子量 |
384.30 g/mol |
IUPAC 名称 |
ethyl 2-(4-ethyl-4-methylpiperazin-4-ium-1-yl)-3-methylbutanoate;iodide |
InChI |
InChI=1S/C14H29N2O2.HI/c1-6-16(5)10-8-15(9-11-16)13(12(3)4)14(17)18-7-2;/h12-13H,6-11H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
GIUFSUQROKWWPL-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1(CCN(CC1)C(C(C)C)C(=O)OCC)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


